Home > Products > Screening Compounds P70998 > Cyclopamine-KAAD
Cyclopamine-KAAD -

Cyclopamine-KAAD

Catalog Number: EVT-10901787
CAS Number:
Molecular Formula: C44H63N3O4
Molecular Weight: 698.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cyclopamine-KAAD is a potent, cell-permeable analog of cyclopamine, known for its ability to specifically inhibit Hedgehog signaling pathways. This compound is classified as a small-molecule antagonist and has gained attention for its potential therapeutic applications, particularly in oncology. Cyclopamine-KAAD has a reported half-maximal inhibitory concentration (IC₅₀) of approximately 20 nM in various biological assays, indicating its high potency in blocking Hedgehog pathway activity.

Source and Classification

Cyclopamine-KAAD is derived from the natural product cyclopamine, which is obtained from the plant Veratrum californicum. This plant has been historically linked to congenital malformations in livestock due to its toxic alkaloids. Cyclopamine itself was first identified as a Hedgehog signaling inhibitor and has been extensively studied for its role in developmental biology and cancer research. Cyclopamine-KAAD is classified under the category of Hedgehog signaling antagonists and is utilized in various scientific studies to explore its effects on cellular signaling pathways.

Synthesis Analysis

Methods and Technical Details

The synthesis of cyclopamine-KAAD involves several steps that can be broadly categorized into the following:

  1. Starting Materials: The synthesis begins with cyclopamine as the base compound. Various chemical modifications are applied to enhance its inhibitory properties.
  2. Chemical Modifications: Techniques such as acylation and amination are employed to introduce functional groups that increase the compound's potency and specificity towards the Smoothened receptor (Smo), a critical component of the Hedgehog signaling pathway.
  3. Characterization: The final product is characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.

The detailed procedures for synthesizing cyclopamine-KAAD have been documented in scientific literature, highlighting both the synthetic routes and the analytical methods used for verification .

Molecular Structure Analysis

Structure and Data

Cyclopamine-KAAD has a complex molecular structure characterized by a multi-ring system typical of alkaloids. Its empirical formula is C44H63N3O4C_{44}H_{63}N_{3}O_{4}. The structural features include:

  • Core Structure: A piperidine ring fused with multiple cycloalkane rings.
  • Functional Groups: The presence of keto groups and amino side chains enhances its interaction with biological targets.

The molecular structure can be represented as follows:

Molecular Structure Cyclopamine KAAD\text{Molecular Structure Cyclopamine KAAD}

This structure facilitates binding to Smo, leading to inhibition of Hedgehog signaling.

Chemical Reactions Analysis

Reactions and Technical Details

Cyclopamine-KAAD primarily functions through competitive inhibition of Smo, preventing the activation of downstream signaling pathways associated with cell proliferation and differentiation. Key reactions include:

  1. Binding to Smo: Cyclopamine-KAAD binds directly to the heptahelical bundle of Smo, inducing conformational changes that inhibit its activity.
  2. Inhibition of Signaling: By blocking Smo, cyclopamine-KAAD effectively suppresses Hedgehog pathway activation, which is crucial in various cancers, including gliomas.

The compound has demonstrated efficacy in cell-based assays, where it competes with endogenous Hedgehog ligands for binding sites on Smo .

Mechanism of Action

Process and Data

The mechanism by which cyclopamine-KAAD exerts its effects involves several steps:

  1. Binding Affinity: Cyclopamine-KAAD binds to Smo with high affinity, leading to a significant reduction in Hedgehog pathway activity.
  2. Conformational Change: Upon binding, cyclopamine-KAAD induces a conformational shift in Smo that prevents its activation by Hedgehog ligands.
  3. Cellular Effects: This inhibition results in decreased expression of target genes regulated by the Hedgehog pathway, ultimately affecting cell growth and survival.

Experimental data indicate that cyclopamine-KAAD not only inhibits pathway activation but also alters the localization of Smo within cells, promoting its retention in the endoplasmic reticulum .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cyclopamine-KAAD exhibits several notable physical and chemical properties:

  • Appearance: It is typically found as a white to light yellow solid.
  • Solubility: The compound is soluble in organic solvents like dimethyl sulfoxide (DMSO).
  • Stability: Cyclopamine-KAAD demonstrates stability under standard laboratory conditions but should be handled with care due to potential toxicity.

The safety data indicates that it can be harmful if inhaled or ingested, necessitating appropriate handling precautions .

Applications

Scientific Uses

Cyclopamine-KAAD has several significant applications in scientific research:

  1. Cancer Research: It is widely used as a tool compound to study the role of Hedgehog signaling in cancer biology, particularly in glioblastoma and other malignancies where this pathway is aberrantly activated.
  2. Developmental Biology: Researchers utilize cyclopamine-KAAD to investigate developmental processes influenced by Hedgehog signaling, including organogenesis and stem cell differentiation.
  3. Therapeutic Development: The compound serves as a lead structure for developing new therapeutic agents targeting Hedgehog-related diseases.
Historical Context and Discovery of Cyclopamine-KAAD

Origins of Cyclopamine: Isolation from Veratrum californicum and Teratogenic Implications

The steroidal alkaloid cyclopamine was first isolated in 1968 from Veratrum californicum (California corn lily), a plant native to high-altitude meadows of the western United States. This discovery followed decades of investigation into episodic outbreaks of severe craniofacial birth defects in lambs—termed "monkey-faced lambs" or cyclopic lambs—observed when pregnant ewes grazed on the plant during gestation. Between 1950-1960, sheepherders in Idaho reported up to 25% of newborn lambs exhibiting cyclopia (single fused eye), proboscis-like nasal structures, and cerebral deformities, causing significant economic losses [3] [9].

The teratogenic mechanism remained enigmatic until the 1990s, when cyclopamine (then known as alkaloid "V") was identified as the causative agent. Feeding trials confirmed that maternal ingestion of Veratrum californicum specifically on gestation day 14—coinciding with ovine neural tube formation—reproduced the cyclopic phenotype [3] [6]. Structural elucidation revealed cyclopamine (C27H41NO2) as a steroidal alkaloid featuring a rigid solanidine skeleton with a nitrogen-containing furanopiperidine ring system, later recognized as essential for biological activity [1] [9]. Veratrum californicum contains over 25 steroidal alkaloids, but only cyclopamine, jervine, and cycloposine (cyclopamine glycoside) demonstrated potent teratogenicity through Hedgehog pathway inhibition [1] [9].

Table 1: Key Teratogenic Alkaloids in Veratrum californicum

AlkaloidMolecular FormulaPrimary BioactivityRole in Cyclopic Defects
CyclopamineC₂₇H₄₁NO₂Hedgehog pathway inhibition via Smoothened bindingPrimary teratogen
JervineC₂₇H₃₉NO₃Smoothened antagonismSecondary contributor
CycloposineC₃₃H₅₁NO₈Prodrug form of cyclopamineMetabolic precursor

Rational Design of Cyclopamine-KAAD as a Synthetic Derivative for Enhanced Hedgehog Pathway Inhibition

Native cyclopamine faced significant limitations as a research tool: poor aqueous solubility, acid sensitivity (degrading in gastric pH), and moderate potency (IC50 ~300 nM in cell-based assays). To address these constraints, researchers employed structure-activity relationship (SAR)-guided modification. The kaurene-like skeleton of cyclopamine was identified as the core pharmacophore for Smoothened binding, while the 3β-hydroxyl group and spiro-fused nitrogen ring were flagged for modification [5] [8].

Cyclopamine-KAAD (3-keto-N-(aminoethylaminocaproyl dihydrocinnamoyl)-cyclopamine) emerged from systematic derivatization in the early 2000s. The "KAAD" acronym denotes three key structural changes:

  • K: Oxidation of the 3β-hydroxyl to a ketone (improving membrane permeability)
  • AA: Addition of an aminoethyl-aminocaproyl linker (enhancing water solubility)
  • D: Conjugation to dihydrocinnamic acid (stabilizing the furanopiperidine ring) [5] [8] [10]

These modifications yielded a semisynthetic analogue with 15-fold greater potency than cyclopamine (IC50 = 20 nM vs. 300 nM in Shh-LIGHT2 reporter assays) and significantly improved stability in physiological buffers. Crucially, Cyclopamine-KAAD retained target specificity for Smoothened, as evidenced by its inability to inhibit constitutively active Smoothened mutants (SmoA1) in rescue experiments [5] [8].

Table 2: Key Structural Modifications in Cyclopamine-KAAD vs. Native Cyclopamine

PropertyCyclopamineCyclopamine-KAADBiological Impact
Molecular Weight411.6 g/mol697.99 g/molEnhanced receptor interactions
C3 ModificationHydroxyl groupKetoneIncreased membrane permeability
SolubilityInsoluble in waterSoluble in DMSO (5 mg/mL), ethanol (1 mg/mL)Enhanced cellular delivery
Smoothened IC50~300 nM20 nMImproved pathway inhibition
Acid StabilityDegrades at pH <5Stable at physiological pHSuitable for in vivo use

Evolution of Cyclopamine-KAAD in Oncological Research: Transition from Teratogen to Therapeutic Agent

The pivotal transition from teratogen to anticancer agent began in 2002 when Beachy's team demonstrated cyclopamine's inhibition of the Hedgehog pathway—a critical regulator of embryonic patterning reactivated in cancers. Cyclopamine-KAAD accelerated this transition by overcoming the pharmaceutical limitations of the parent compound. Its enhanced biochemical properties enabled seminal studies validating Hedgehog signaling as a therapeutic target:

  • Mechanistic Validation: Cyclopamine-KAAD directly bound Smoothened's heptahelical bundle within the transmembrane domain, preventing its ciliary accumulation and subsequent GLI transcription factor activation [4] [7].
  • Cancer Stem Cell Inhibition: Unlike cytotoxic chemotherapeutics, Cyclopamine-KAAD selectively targeted CD133+ cancer stem cells in glioblastoma and pancreatic adenocarcinoma models, suppressing tumor initiation capacity [7] [9].
  • Xenograft Studies: Daily intraperitoneal administration (0.5–5 mg/kg) reduced tumor volume by 50–90% in medulloblastoma, basal cell carcinoma, and small-cell lung cancer xenografts, outperforming native cyclopamine [1] [5].

This proof-of-concept work catalyzed pharmaceutical development of synthetic Smoothened inhibitors (vismodegib, sonidegib), while Cyclopamine-KAAD remained a gold-standard research tool for in vitro Hedgehog pathway inhibition due to its well-characterized specificity and potency [4] [6].

Table 3: Key Oncological Research Applications of Cyclopamine-KAAD

Cancer ModelExperimental FindingsSignificance
MedulloblastomaInduced apoptosis in Ptch+/- murine tumors; blocked GLI1 nuclear translocationValidated Hh pathway as driver of neural malignancies
Pancreatic AdenocarcinomaReduced CSC self-renewal capacity; synergized with gemcitabineDemonstrated efficacy in epithelial cancers with stromal Hh signaling
Basal Cell CarcinomaSuppressed tumor growth in Ptch1+/- miceConfirmed SMO inhibition as viable therapeutic strategy
Gastrointestinal CancersInhibited metastasis through EMT suppressionRevealed role of Hh in tumor invasiveness

Properties

Product Name

Cyclopamine-KAAD

IUPAC Name

N-[2-(3',6',10,11b-tetramethyl-3-oxospiro[1,2,4,6,6a,6b,7,8,11,11a-decahydrobenzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-4'-yl)ethyl]-6-(3-phenylpropanoylamino)hexanamide

Molecular Formula

C44H63N3O4

Molecular Weight

698.0 g/mol

InChI

InChI=1S/C44H63N3O4/c1-29-25-39-42(47(28-29)24-23-46-40(49)13-9-6-10-22-45-41(50)17-14-32-11-7-5-8-12-32)31(3)44(51-39)21-19-35-36-16-15-33-26-34(48)18-20-43(33,4)38(36)27-37(35)30(44)2/h5,7-8,11-12,15,29,31,35-36,38-39,42H,6,9-10,13-14,16-28H2,1-4H3,(H,45,50)(H,46,49)

InChI Key

WDHRPWOAMDJICD-UHFFFAOYSA-N

Canonical SMILES

CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(=O)CCC6(C5CC4=C3C)C)C)N(C1)CCNC(=O)CCCCCNC(=O)CCC7=CC=CC=C7

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.